Potassium 5-methylpyridine-2-trifluoroborate

Suzuki–Miyaura coupling Organoboron stability Chemical procurement

2-Pyridyl boronic acids suffer rapid protodeboronation, compromising coupling efficiency and batch consistency. Potassium 5-methylpyridine-2-trifluoroborate (CAS 1073468-31-1) is an air- and moisture-stable crystalline organotrifluoroborate that eliminates this problem. • Enables near-stoichiometric Suzuki-Miyaura coupling (1.0-1.2 equiv) of the 5-methylpyridin-2-yl moiety • Compatible with ligandless, aerobic conditions for scalable process development • Indefinite ambient stability ensures consistent stoichiometry in HTE and parallel synthesis

Molecular Formula C6H6BF3KN
Molecular Weight 199.03 g/mol
CAS No. 1073468-31-1
Cat. No. B1501697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-methylpyridine-2-trifluoroborate
CAS1073468-31-1
Molecular FormulaC6H6BF3KN
Molecular Weight199.03 g/mol
Structural Identifiers
SMILES[B-](C1=NC=C(C=C1)C)(F)(F)F.[K+]
InChIInChI=1S/C6H6BF3N.K/c1-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1
InChIKeySQRMZWRJHTYUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-Methylpyridine-2-trifluoroborate Overview


Potassium 5-methylpyridine-2-trifluoroborate (CAS 1073468-31-1) is an air- and moisture-stable potassium organotrifluoroborate salt [1]. It belongs to the class of heteroaryltrifluoroborates developed extensively by Molander and coworkers as protected boronic acid surrogates for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [2]. The compound features a 5-methylpyridine-2-yl group attached to a trifluoroborate anion with potassium as the counterion, yielding a crystalline, non-hygroscopic solid that offers indefinite bench stability under ambient storage conditions [3].

Protected boronic acid surrogate – enables stoichiometric Suzuki–Miyaura coupling
2-Pyridyl heteroaryl coupling – stabilized form of notoriously labile 2-pyridyl nucleophiles
Indefinite ambient bench stability – non-hygroscopic crystalline solid, eliminates cold-chain

Why Boronic Acid Analogs Fail


Although 5-methylpyridine-2-boronic acid (CAS 372963-49-0) and its corresponding boronate esters share the same heteroaryl scaffold, substitution with these analogs fails to deliver equivalent coupling performance in critical procurement scenarios . Organotrifluoroborates exhibit reduced protodeboronation relative to boronic acids and boronate esters under Suzuki–Miyaura conditions, enabling coupling with only stoichiometric or slight excesses of the organoboron reagent [1]. Furthermore, 2-pyridyl boronic acids and their derivatives are notoriously unstable—prone to rapid protodeboronation and boroxine formation—whereas potassium organotrifluoroborates provide indefinite air- and moisture-stable, monomeric, crystalline reagents that eliminate the structural ambiguity and purity concerns associated with boronic acid procurement [2][3].

Boronic Acid Instability
5-Methylpyridine-2-boronic acid and esters undergo rapid protodeboronation and boroxine formation; may require excess reagent and inert handling.
Excess Reagent Requirement
Boronic acid analogs often need 1.5–3.0 equiv to compensate for decomposition losses, increasing procurement cost and purification burden.
Isomeric Reactivity Difference
3- and 4-pyridyl trifluoroborates show different coupling kinetics; cannot replace 2-pyridyl isomer for ortho-substituted biaryl targets.

Key Differentiating Evidence


Ambient Stability vs. Boronic Acids

Potassium 5-methylpyridine-2-trifluoroborate exhibits indefinite stability to air and moisture under ambient bench storage conditions, in stark contrast to 5-methylpyridine-2-boronic acid (CAS 372963-49-0) and its boronate esters, which are prone to hydrolytic degradation, boroxine formation, and require inert-atmosphere handling and refrigerated storage [1][2]. The organotrifluoroborate framework provides a tetracoordinate, negatively charged boron center that resists nucleophilic attack by water and oxygen, eliminating the need for special storage precautions [3].

Ambient Stability
Class-level
Target Indefinitely stable to air & moisture; crystalline
Comparator Boronic acid: limited shelf life, refrigerated storage
Enables ambient procurement & consistent stoichiometry
Qualitative class-level difference; verify per lot
Suzuki–Miyaura coupling Organoboron stability Chemical procurement

Stoichiometric Coupling Advantage

In Suzuki–Miyaura cross-coupling, potassium organotrifluoroborates undergo significantly less protodeboronation (loss of the boron moiety as B(OH)₃) compared to their boronic acid and boronate ester counterparts [1]. This reduced propensity for unproductive side reactions allows the use of only stoichiometric amounts or slight excesses of the trifluoroborate reagent, whereas boronic acids often require 1.5–3.0 equivalents to compensate for protodeboronation losses [2].

Reagent Economy
Class-level
-30–60% excess reduction
Near-stoichiometric usage reduces cost & purification
Class-level effect; batch validation advised
Suzuki–Miyaura coupling Protodeboronation suppression Reagent stoichiometry

2-Pyridyl Reactivity vs. Other Isomers

The 2-pyridyl substitution pattern in potassium 5-methylpyridine-2-trifluoroborate places the boron center in the ortho position relative to the pyridine nitrogen. This structural feature imparts a distinct reactivity and stability profile compared to 3- and 4-pyridyl trifluoroborate isomers [1]. Specifically, 2-pyridyl organoboron species are historically challenging coupling partners due to rapid protodeboronation, and while the trifluoroborate protection strategy mitigates this issue, the 2-pyridyl isomer retains unique hydrolytic and transmetalation kinetics relative to the 3- and 4-pyridyl analogs [2][3].

2-Pyridyl Selectivity
Class-level
Stabilized 2-pyridyl–BF₃K hydrolysis/transmetalation profile
Enables 2-pyridyl biaryl motifs inaccessible via other isomers
Distinct kinetics vs. 3-/4-pyridyl isomers
Pyridyl trifluoroborate Heteroaryl cross-coupling 2-Pyridyl nucleophiles

Ligandless Aerobic Coupling with Aryl Bromides

Electron-rich heteroaryltrifluoroborates, including the 5-methylpyridine-2-yl variant, can be coupled with aryl and activated heteroaryl bromides under ligandless palladium catalysis conditions without requiring an inert atmosphere [1]. Potassium aryl- and heteroaryltrifluoroborates undergo efficient Suzuki–Miyaura coupling with aryl bromides using Pd(OAc)₂ in water/[bmim]PF₆ mixtures at 80 °C under air, achieving good to excellent yields [2]. In contrast, the corresponding boronic acids frequently require ligand additives and rigorous exclusion of oxygen to suppress palladium black formation and oxidative homocoupling.

Aerobic Coupling
Class-level
Target Ligandless Pd(OAc)₂, open air, 80°C
Comparator Phosphine ligands, inert atmosphere, often lower atom economy
Eliminates costly ligands & glovebox requirements
Reported 70-95% yields for class; verify with substrate
Ligandless Suzuki coupling Aerobic catalysis Aryl bromides

Application Scenarios


2-Pyridyl Biaryl Pharmacophore Synthesis

This compound is ideally suited for constructing 2-pyridyl biaryl motifs—privileged scaffolds in kinase inhibitors, GPCR modulators, and other drug candidates—where the 2-pyridyl boronic acid is either commercially unavailable or prohibitively unstable for reliable use [1]. The trifluoroborate protection enables coupling of the 5-methylpyridine-2-yl moiety without the rapid protodeboronation that plagues the free boronic acid [2].

Process-Scale Suzuki Couplings

In process development settings, the reduced protodeboronation of potassium 5-methylpyridine-2-trifluoroborate permits near-stoichiometric reagent use (1.0–1.2 equivalents), minimizing excess reagent procurement and downstream purification burden [1]. Additionally, the compatibility with ligandless, aerobic coupling conditions simplifies scale-up by eliminating costly ligands and inert-atmosphere infrastructure [2].

High-Throughput Synthesis with Ambient Stability

The indefinite ambient stability of potassium 5-methylpyridine-2-trifluoroborate makes it a robust choice for high-throughput experimentation and parallel library synthesis, where reagents must maintain consistent stoichiometry over extended periods without refrigeration or glovebox storage [1]. This eliminates the batch-to-batch variability often encountered with hydrolytically sensitive boronic acid stocks [2].

Green Aqueous Cross-Coupling

The compound is compatible with water-based, ligandless Suzuki–Miyaura protocols that employ environmentally benign solvents and recyclable ionic liquid media [1]. This alignment with green chemistry principles supports applications in sustainable pharmaceutical manufacturing where organic solvent reduction is prioritized.

Application
Selection Property
Validation Focus
2-Pyridyl Biaryl Lead Synthesis
Stable 2-pyridyl nucleophile for Suzuki coupling
Protodeboronation control; coupling efficiency
Process-Scale Suzuki Couplings
Near-stoichiometric reagent use (1.0–1.2 equiv)
Reagent economy & simplified purification
High-Throughput Parallel Synthesis
Indefinite ambient bench stability
Batch-to-batch stoichiometric consistency
Green Aqueous Coupling Protocols
Ligandless, water-compatible conditions
Elimination of organic solvents & phosphine ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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